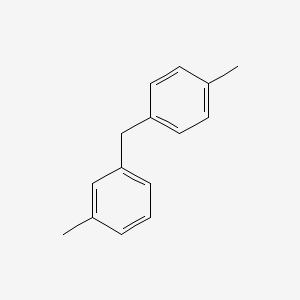

1-Methyl-3-(4-methylbenzyl)benzene

Beschreibung

Contextualization within Substituted Aromatic Hydrocarbon Research

Substituted aromatic hydrocarbons are a cornerstone of organic chemistry, with their study providing deep insights into chemical bonding, reaction mechanisms, and the influence of various functional groups on aromatic systems. tsijournals.comaip.org Research in this area is vast, encompassing everything from fundamental studies on reaction kinetics and substituent effects to the development of novel materials and pharmaceuticals. nih.govacs.org

Significance of Diarylalkane Scaffolds in Organic Synthesis and Material Science

The diarylalkane scaffold, of which 1-Methyl-3-(4-methylbenzyl)benzene is a representative, is a recurring motif in a multitude of organic molecules with diverse applications. mdpi.com These structural units are integral to the design and synthesis of various functional materials, including polymers and molecular scaffolds for catalysis and host-guest chemistry. mdpi.comyoutube.com

In the realm of medicinal chemistry, the diarylmethane core is found in numerous biologically active compounds and pharmaceuticals. mdpi.comnih.gov The ability to introduce different substituents onto the aromatic rings allows for the fine-tuning of a molecule's biological activity, making the diarylalkane scaffold a valuable tool in drug discovery. nih.govnih.gov Furthermore, the unique structural, chemical, and physical properties of diarylmethanes have made them attractive building blocks in the synthesis of natural products and agrochemicals. nih.gov

Evolution of Synthetic Strategies for Bridged Biphenyl (B1667301) Analogues

The synthesis of unsymmetrical diarylmethanes like 1-Methyl-3-(4-methylbenzyl)benzene has been a subject of considerable research, leading to the development of various synthetic strategies. nih.govrsc.org Traditional methods often rely on Friedel-Crafts-type reactions, where an aromatic ring is alkylated with a benzyl (B1604629) halide in the presence of a Lewis acid catalyst. acs.orgresearchgate.netoup.com

More contemporary approaches have focused on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. nih.govacs.org These methods offer greater control over regioselectivity and functional group tolerance. acs.org Recent advancements include one-pot sequential syntheses and photoredox-catalyzed decarboxylative cross-coupling reactions, which provide more efficient and environmentally friendly routes to unsymmetrical diarylmethanes. mdpi.comrsc.orgrsc.org These modern techniques often allow for the use of milder reaction conditions and a broader range of substrates, expanding the accessibility and utility of these important molecular frameworks. nih.govrsc.org

| Property | Value |

| Molecular Formula | C15H16 |

| Molecular Weight | 196.29 g/mol |

| CAS Registry Number | 21895-16-9 |

| Synonyms | 3,4'-Dimethyldiphenylmethane, m-Tolyl(p-tolyl)methane |

| Physical State | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Table 1: Physicochemical Properties of 1-Methyl-3-(4-methylbenzyl)benzene. This table summarizes key physicochemical properties of the compound. Data sourced from PubChem and other chemical databases. nist.govguidechem.comnih.govbldpharm.combldpharm.com

| Synthetic Method | Description | Key Features |

| Friedel-Crafts Alkylation | Reaction of an arene with a benzyl halide using a Lewis acid catalyst. | A classic method, though it can suffer from issues with regioselectivity and polysubstitution. acs.orgresearchgate.netepa.gov |

| Transition-Metal Catalyzed Cross-Coupling | Coupling of an aryl halide or triflate with a benzyl organometallic reagent. | Offers high yields and good functional group tolerance. nih.govacs.org |

| One-Pot Sequential Synthesis | A multi-step reaction sequence performed in a single reaction vessel. | Improves efficiency and reduces waste by avoiding the isolation of intermediates. rsc.orgrsc.org |

| Photoredox-Catalyzed Decarboxylative Cross-Coupling | Uses visible light to initiate a cross-coupling reaction between an aryl carboxylic acid and an aryl halide. | A modern, greener approach that proceeds under mild conditions. mdpi.com |

Table 2: Comparison of Synthetic Strategies for Unsymmetrical Diarylmethanes. This table outlines various methods used to synthesize diarylmethane compounds, highlighting their main characteristics.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-[(4-methylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12-6-8-14(9-7-12)11-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGFPRMMRHFIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345194 | |

| Record name | Benzene, 1-methyl-3-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21895-16-9 | |

| Record name | Benzene, 1-methyl-3-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reaction Mechanisms and Pathways Involving 1 Methyl 3 4 Methylbenzyl Benzene and Its Analogues

Mechanistic Investigations of Aromatic Substitution

The benzene (B151609) ring, a cornerstone of organic chemistry, undergoes a variety of substitution reactions. The nature of the substituents already present on the ring profoundly influences the course of these reactions.

Electrophilic Aromatic Substitution on Mono- and Disubstituted Benzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. chemistry.coach The core of this mechanism involves an electrophile attacking the electron-rich π system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. chemistry.coachmsu.edu The aromaticity is then restored by the loss of a proton. chemistry.coach Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. chemistry.coachmasterorganicchemistry.com

For mono-substituted benzenes, the existing substituent dictates the position of the incoming electrophile. libretexts.org When a disubstituted benzene ring undergoes electrophilic substitution, the directing effects of both substituents must be considered. libretexts.org If the directing effects of the substituents reinforce each other, the position of the incoming group is straightforward to predict. libretexts.org However, when their effects are antagonistic, the more powerfully activating group generally controls the orientation of substitution. masterorganicchemistry.com Steric hindrance can also play a significant role, often favoring substitution at the less sterically crowded position. masterorganicchemistry.comlumenlearning.com

Influence of Alkyl Groups on Aromatic Ring Reactivity and Orientation

Alkyl groups, such as the methyl groups in 1-methyl-3-(4-methylbenzyl)benzene, are classified as activating groups in electrophilic aromatic substitution. smartstartinstitute.com They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. libretexts.orglibretexts.org This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.orgsmartstartinstitute.com For instance, toluene (B28343) (methylbenzene) undergoes nitration significantly faster than benzene. smartstartinstitute.com

This increased electron density is not distributed evenly around the ring. The ortho and para positions are preferentially enriched with electron density. Consequently, alkyl groups are known as ortho, para-directors, meaning they direct incoming electrophiles to these positions. libretexts.orglibretexts.org The stability of the intermediate carbocation (arenium ion) explains this orienting effect. When the electrophile attacks the ortho or para position of an alkyl-substituted benzene, one of the resonance structures of the resulting carbocation is a tertiary carbocation, which is more stable than the secondary carbocations formed from meta attack. libretexts.org

Table 1: Orientation of Nitration in Substituted Benzenes libretexts.org

| Substituent | Ortho (%) | Meta (%) | Para (%) |

| -CH₃ | 63 | 3 | 34 |

| -OH | 50 | 0 | 50 |

| -NO₂ | 7 | 91 | 2 |

| -Cl | 35 | 1 | 64 |

This table illustrates the directing effects of different substituents on the nitration of benzene. Alkyl groups like methyl (-CH₃) predominantly yield ortho and para products.

Reactivity at the Benzylic Methylene (B1212753) Bridge

The carbon atom attached to a benzene ring, known as the benzylic position, exhibits unique reactivity. libretexts.org This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as radicals, carbocations, and carbanions through resonance. libretexts.orgchemistrysteps.com

Radical Intermediates and Pathways in Benzylic Oxidations and Disproportionations

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to abstraction by radicals. masterorganicchemistry.com For example, benzylic bromination often proceeds via a radical mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com This radical then reacts with a bromine source to form the benzyl (B1604629) bromide. libretexts.org The stability of the benzylic radical is a key factor in the selectivity of this reaction. libretexts.org

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes at the benzylic position to form carboxylic acids. libretexts.orglibretexts.org This reaction also proceeds through intermediates where the benzylic position is activated. For the reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

Concerted Mechanisms in Benzylic Functionalization

While many reactions at the benzylic position proceed through discrete radical or ionic intermediates, some can occur through concerted mechanisms. In a concerted reaction, bond breaking and bond formation occur simultaneously in a single transition state. For instance, certain elimination reactions from benzylic-type substrates can follow a concerted pathway. acs.org Computational studies and kinetic isotope effect analyses can provide evidence for such concerted mechanisms, demonstrating significant C-H bond cleavage in the transition state. acs.org

Nucleophilic Reactions at Activated Benzylic Positions

The benzylic position is also activated towards nucleophilic substitution reactions. chemistrysteps.comchemistry.coach Benzylic halides can undergo both SN1 and SN2 reactions. chemistrysteps.com The facility of the SN1 reaction is due to the formation of a resonance-stabilized benzylic carbocation. libretexts.orgpearson.com Even primary benzylic halides can undergo SN1 reactions because of this stabilization. libretexts.org For SN2 reactions, the transition state is stabilized by the adjacent π-system of the aromatic ring, leading to enhanced reaction rates compared to their non-benzylic counterparts. youtube.com The choice between the SN1 and SN2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Catalytic Reaction Dynamics

The transformation of 1-methyl-3-(4-methylbenzyl)benzene and related diarylmethanes is often governed by sophisticated catalytic processes. Understanding the dynamics of these reactions is crucial for optimizing yield, selectivity, and catalyst efficiency.

Kinetics and Catalytic Cycles in Oxidative Dehydrogenation Processes

Oxidative dehydrogenation (ODH) is a vital process for converting saturated hydrocarbons into more valuable unsaturated compounds, such as olefins and aromatics. In the context of diarylmethanes like 1-methyl-3-(4-methylbenzyl)benzene, ODH can be employed to form a stilbene-type structure or, more commonly, to oxidize the methylene bridge to a ketone. This transformation is preferable to high-temperature thermal dehydrogenation as it operates under milder conditions and can prevent catalyst coking. researchgate.net

The kinetics of ODH reactions are often complex, potentially involving both heterogeneous and homogeneous radical-based mechanisms. For instance, in the ODH of ethane (B1197151) over mixed oxide catalysts, the formation of ethyl radicals on the catalyst surface was identified as the rate-determining step. researchgate.net A similar principle can be applied to diarylmethanes, where the initial activation of the benzylic C-H bond is the crucial, rate-limiting step. The reaction typically uses molecular oxygen (O₂) as a green and inexpensive oxidant. mdpi.com

Catalytic cycles for ODH often involve a redox mechanism at the catalyst's active site. For vanadium oxide catalysts, which are effective for the ODH of alcohols and light hydrocarbons, the cycle involves the reduction of V⁵⁺ to a lower oxidation state upon abstraction of hydrogen from the substrate, followed by re-oxidation by O₂. eurochemengineering.com In a metal-free approach using an air-oxidized active carbon catalyst for the ODH of phenyl cyclohexene (B86901) to biphenyl (B1667301), the reaction was found to have an apparent activation energy of 54.5 kJ·mol⁻¹. nih.gov

Bimetallic catalysts can significantly enhance ODH performance. In the dehydrogenation of perhydro benzyltoluene, a structural analogue, Pt-Re/Al₂O₃ catalysts demonstrated superior performance compared to monometallic Pt catalysts. rsc.orgrsc.org The bimetallic system facilitated a more efficient initial dehydrogenation and shortened the lifetime of partially dehydrogenated intermediates, accelerating the formation of the final aromatic product. rsc.org This suggests that an optimized electronic and structural composition of the active metal phase, potentially through an ensemble effect, is key to efficient hydrogen release. rsc.orgrsc.org

| Catalyst System | Substrate | Product(s) | Key Kinetic Findings | Reference(s) |

| MN(SiMe₃)₂ [M = K, Na, Li] / O₂ | Diarylmethanes | Diaryl ketones | Metal-free, efficient C(sp³)–H oxidation. | mdpi.com |

| Pt-Re/Al₂O₃ | Perhydro benzyltoluene | Benzyltoluene | Bimetallic catalyst accelerates initial dehydrogenation and reduces intermediate lifetime. | rsc.orgrsc.org |

| Air-oxidized Active Carbon | Phenyl cyclohexene | Biphenyl | Apparent activation energy of 54.5 kJ·mol⁻¹. | nih.gov |

| Li/Dy/Mg/O | Ethane | Ethene | Rate-determining step is the formation of ethyl radicals on the surface. | researchgate.net |

Role of Dual Acidic Sites in Aromatic Cyclodehydration

The intramolecular cyclodehydration of diarylmethanes, such as 1-methyl-3-(4-methylbenzyl)benzene, is a critical step in the synthesis of polycyclic aromatic hydrocarbons like fluorene (B118485) and its derivatives. This reaction is typically catalyzed by acids, particularly solid acids like zeolites, which offer advantages in terms of reusability and reduced environmental impact. nih.gov

The mechanism proceeds via an electrophilic aromatic substitution pathway. nih.gov The reaction is initiated by the protonation of one of the aromatic rings by a Brønsted acid site on the catalyst. This generates a carbocationic intermediate. The key step involves the intramolecular attack of the second aromatic ring on this electrophilic center, leading to the formation of a new C-C bond and a cyclized intermediate. youtube.com Subsequent deprotonation restores the aromaticity of one ring, and a final dehydration step, often facilitated by the catalyst, yields the fluorene framework.

Zeolites are particularly effective for this transformation due to the presence of both Brønsted and Lewis acid sites. While Brønsted acids (H⁺) are essential for initiating the reaction through protonation, Lewis acid sites (electron-deficient framework atoms, e.g., aluminum) can play a cooperative role. Lewis sites can polarize C-H or C-C bonds, stabilize intermediates, and facilitate the dehydration step. The synergy between Brønsted and Lewis sites, often referred to as the role of dual acidic sites, can significantly enhance the catalytic activity and selectivity. The confinement effects within the zeolite pores can also influence the regioselectivity of the cyclization, favoring the formation of specific isomers. nih.gov

The alkylation of aromatic hydrocarbons with olefins, a related reaction, demonstrates the carbocation mechanism at play on solid acid catalysts. Propylene is activated into an isopropyl carbocation by a protic acid site before it attacks the aromatic ring. nih.gov

Advanced Spectroscopic Characterization of 1 Methyl 3 4 Methylbenzyl Benzene and Structural Analogues

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, providing critical information about a molecule's mass and its fragmentation patterns.

Electron Ionization (EI) Fragmentation Pathways and Molecular Weight Confirmation

Electron Ionization (EI) mass spectrometry is a robust method for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. nih.gov In EI, high-energy electrons bombard the sample molecule, causing the ejection of an electron to form a positively charged molecular ion (M•+). youtube.com The molecular weight of 1-Methyl-3-(4-methylbenzyl)benzene is 196.2875 g/mol , corresponding to its molecular formula, C15H16. nist.govnist.gov The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 196.

The excess energy transferred during ionization often causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation of 1-Methyl-3-(4-methylbenzyl)benzene is largely dictated by the stability of the resulting carbocations. The structure contains a methylene (B1212753) bridge between two substituted benzene (B151609) rings, a feature common to diarylmethanes.

The most prominent fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which leads to the formation of a highly stable benzyl (B1604629) or tropylium (B1234903) cation. core.ac.ukdocbrown.info For 1-Methyl-3-(4-methylbenzyl)benzene, two primary benzylic cleavages are possible:

Cleavage of the bond between the methylene group and the 4-methylphenyl ring, leading to the formation of a tolyl cation or its rearranged tropylium isomer at m/z 91, and a methylbenzyl radical.

Cleavage of the bond between the methylene group and the 3-methylphenyl ring, resulting in the formation of a methylbenzyl cation (or its tropylium isomer) at m/z 105. docbrown.info This fragment is typically more abundant due to the stability of the tertiary carbocation formed.

Further fragmentation can occur through the loss of hydrogen atoms or small neutral molecules like acetylene (B1199291) (C2H2) from these primary fragments, leading to a series of smaller ions. fluorine1.ru The phenyl cation at m/z 77 is also a characteristic fragment in the mass spectra of many aromatic compounds. docbrown.info

Table 1: Predicted EI-MS Fragmentation of 1-Methyl-3-(4-methylbenzyl)benzene

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 196 | Molecular Ion | [C15H16]+• | Parent ion corresponding to the molecular weight of the compound. |

| 181 | [M-CH3]+ | [C14H13]+ | Loss of a methyl group from the molecular ion. |

| 105 | [C8H9]+ | [CH3C6H4CH2]+ | Benzylic cleavage leading to the stable methylbenzyl/tropylium cation. This is often the base peak. |

| 91 | [C7H7]+ | [C6H5CH2]+ | Benzylic cleavage forming the stable benzyl/tropylium cation. |

| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation, resulting from further fragmentation. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of a molecule. While low-resolution mass spectrometry provides the nominal mass (integer mass) of an ion, HRMS measures the mass-to-charge ratio to four or more decimal places. ulethbridge.ca This high precision allows for the calculation of a unique elemental formula.

For 1-Methyl-3-(4-methylbenzyl)benzene, the molecular formula is C15H16. nist.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000) and hydrogen (¹H = 1.007825), the calculated exact mass of the molecular ion is 196.1252. An HRMS measurement yielding a value extremely close to this calculated mass would confirm the molecular formula, distinguishing it from other possible formulas that have the same nominal mass of 196 but different elemental compositions (e.g., C14H12O or C13H8O2). This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns.

Table 2: HRMS Data for 1-Methyl-3-(4-methylbenzyl)benzene

| Molecular Formula | Calculated Exact Mass (m/z) |

| C15H16 | 196.1252 |

X-ray Crystallography of Related Compounds and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate detailed information about molecular structure, conformation, and how molecules pack together in the solid state. wikipedia.org While a specific crystal structure for 1-Methyl-3-(4-methylbenzyl)benzene is not detailed, analysis of structurally related diarylmethane and substituted benzene derivatives provides significant insight into its expected solid-state characteristics.

Precise Determination of Molecular Conformation and Stereochemistry

For a molecule like 1-Methyl-3-(4-methylbenzyl)benzene, X-ray crystallography would precisely determine key structural parameters. This includes the exact bond lengths and bond angles of the entire molecule. wikipedia.org Of particular interest in diarylmethane-type structures is the conformation defined by the dihedral (torsion) angles between the two aromatic rings. These rings are not typically coplanar due to steric hindrance. The analysis would reveal the specific twist angle of the m-tolyl and p-tolyl rings relative to the central methylene bridge.

In studies of similar substituted aromatic compounds, the cyclohexane (B81311) ring, for instance, is often found in a stable chair conformation, with substituents occupying specific equatorial or axial positions to minimize steric strain. nih.govresearchgate.net Similarly, crystallography confirms the planarity of aromatic rings and can reveal subtle distortions from ideal geometries caused by substituent effects. msu.edu This precise structural information is fundamental to understanding the molecule's physical properties and potential interactions.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For 1-Methyl-3-(4-methylbenzyl)benzene, a non-polar hydrocarbon, the dominant forces would be van der Waals interactions and potentially weak C-H···π interactions. rsc.org The latter involves a hydrogen atom from a methyl group or an aromatic ring interacting with the electron-rich π-system of an adjacent benzene ring.

Analysis of the crystal packing reveals how these forces guide the assembly of molecules into a stable, repeating three-dimensional lattice. rsc.org Crystallographic studies on related aromatic compounds show that molecules often arrange in patterns like herringbone or stacked motifs to maximize attractive forces. rsc.org The study of these packing arrangements is crucial, as the way molecules are ordered in the solid state can influence material properties such as melting point, solubility, and density. mdpi.com Hirshfeld surface analysis, a tool often used in conjunction with crystallographic data, can be employed to visualize and quantify these subtle intermolecular contacts. mdpi.com

Advanced Research Applications and Derivatization Strategies for 1 Methyl 3 4 Methylbenzyl Benzene

Synthesis of Structurally Modified Diarylmethane Derivatives

The chemical versatility of 1-Methyl-3-(4-methylbenzyl)benzene lies in the reactivity of its constituent parts: the two aromatic rings and the bridging methylene (B1212753) group. These sites can be selectively functionalized to create a diverse array of structurally modified diarylmethane derivatives.

Design and Synthesis of Functionalized Benzyl (B1604629) and Phenyl Moieties

The benzyl and phenyl rings of 1-Methyl-3-(4-methylbenzyl)benzene can be functionalized through various electrophilic aromatic substitution reactions. For instance, nitration, halogenation, and acylation can introduce functional groups onto the aromatic rings, paving the way for further synthetic transformations. The directing effects of the methyl and benzyl groups will influence the position of substitution.

Furthermore, the benzylic methylene bridge is a key site for functionalization. Deprotonation of this position using a strong base can generate a carbanion, which can then react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the benzylic position, leading to the synthesis of tri- and tetra-arylmethanes.

A variety of catalytic systems have been developed for the cross-coupling reactions of diarylmethanes. For example, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of functionalized diarylmethanes. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. Nickel- and copper-based catalysts have also been employed for similar transformations, often offering cost-effective and efficient alternatives.

Table 1: Examples of Catalytic Systems for Diaryl- and Tri-arylmethane Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium/Phosphine (B1218219) Ligands | Aryl halides and organometallic reagents | Functionalized diaryl- and tri-arylmethanes | N/A |

| Nickel/NHC Ligands | Aryl ethers and organoboron reagents | Diaryl- and tri-arylmethanes | N/A |

This table presents generalized catalytic systems applicable to the synthesis of functionalized diarylmethanes, including derivatives of 1-Methyl-3-(4-methylbenzyl)benzene.

Creation of Hybrid Aromatic Scaffolds Incorporating Diarylmethane Core

The 1-Methyl-3-(4-methylbenzyl)benzene core can be integrated into larger, more complex molecular architectures to create hybrid aromatic scaffolds. This can be achieved by using functionalized derivatives of the parent compound as building blocks in multi-step syntheses. For instance, di-halogenated derivatives of 1-Methyl-3-(4-methylbenzyl)benzene could undergo polymerization reactions to form novel polyarylenes.

Another approach involves the annulation of heterocyclic rings onto the diarylmethane framework. For example, a derivative of 1-Methyl-3-(4-methylbenzyl)benzene bearing appropriate functional groups, such as an amino and a carbonyl group, could be cyclized to form a fused quinoline (B57606) or acridine (B1665455) system. The synthesis of such hybrid scaffolds is of significant interest for the development of new materials with tailored electronic and photophysical properties. Research into isomeric carbazole (B46965) derivatives has shown that the substitution pattern on the aromatic rings can significantly influence properties like aggregation-induced emission and charge transport. rsc.org

Structure-Reactivity and Structure-Property Relationships in Substituted Diarylalkanes

The reactivity and physical properties of substituted diarylalkanes, including derivatives of 1-Methyl-3-(4-methylbenzyl)benzene, are intrinsically linked to their molecular structure. Understanding these relationships is crucial for designing molecules with specific functionalities.

The electronic nature of substituents on the aromatic rings significantly influences the reactivity of the molecule. Electron-donating groups, such as the methyl groups in the parent compound, activate the aromatic rings towards electrophilic substitution. Conversely, electron-withdrawing groups would deactivate the rings. The position of these substituents also plays a critical role in determining the regioselectivity of reactions. For instance, in Negishi cross-coupling reactions of substituted bromobenzenes, electron-accepting substituents have been shown to accelerate the reaction. sciforum.net

Table 2: Predicted Influence of Substituents on the Properties of 1-Methyl-3-(4-methylbenzyl)benzene Derivatives

| Substituent (Position) | Effect on Reactivity (Electrophilic Aromatic Substitution) | Predicted Effect on Melting Point |

|---|---|---|

| -NO₂ (ortho- to methyl) | Deactivating, meta-directing | Increase |

| -OH (para- to benzyl) | Activating, ortho,para-directing | Significant Increase |

This table provides a qualitative prediction of how different substituents might influence the reactivity and physical properties of 1-Methyl-3-(4-methylbenzyl)benzene.

Role as a Chemical Intermediate in Complex Organic Synthesis

Due to its modifiable structure, 1-Methyl-3-(4-methylbenzyl)benzene and its derivatives are valuable intermediates in the synthesis of more complex organic molecules, including advanced aromatic hydrocarbons, polymers, and heterocyclic compounds.

Precursor for Advanced Aromatic Hydrocarbons and Polymers

Functionalized derivatives of 1-Methyl-3-(4-methylbenzyl)benzene can serve as monomers for the synthesis of advanced polymers. For example, di-ethynyl or di-halide derivatives could be used in polymerization reactions such as Sonogashira coupling or Yamamoto polymerization to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of polymers from related aromatic monomers, such as 3,4-ethylenedioxythiophene, highlights the potential for creating soluble and processable conductive materials. researchgate.netrsc.orgfrontiersin.orgresearchgate.net

The synthesis of soluble polymers derived from functionalized thiophene (B33073) monomers demonstrates that the nature and length of side chains can be tuned to improve the solubility and processability of the resulting polymers. researchgate.net A similar strategy could be applied to polymers derived from 1-Methyl-3-(4-methylbenzyl)benzene.

Building Block for Heterocyclic Compounds with Fused Benzene (B151609) Rings

The diarylmethane framework of 1-Methyl-3-(4-methylbenzyl)benzene can be elaborated to construct heterocyclic compounds with fused benzene rings. This often involves the introduction of functional groups that can participate in intramolecular cyclization reactions. For example, the synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene-based metal-organic frameworks (MOFs) starts from trimesic acid and o-phenylenediamine, showcasing a method for constructing complex fused ring systems. mdpi.com Similarly, derivatives of 1-Methyl-3-(4-methylbenzyl)benzene could be envisioned as precursors to novel fused heterocyclic systems.

The synthesis of novel heterocyclic fused ring compounds based on 5-aryl-1,3,4-oxadiazole demonstrates the versatility of using functionalized aromatic compounds as starting materials for creating complex heterocyclic architectures. nih.gov By analogy, appropriately functionalized derivatives of 1-Methyl-3-(4-methylbenzyl)benzene could be used to synthesize novel oxadiazole-, triazole-, or other heterocycle-fused systems. nih.govnih.gov

Utilization in Multi-Step Synthesis of Specialty Chemicals

While detailed, publicly available research on the direct use of 1-Methyl-3-(4-methylbenzyl)benzene in multi-step synthesis is limited, its structural motif is present in molecules developed for advanced applications, suggesting its potential as a key intermediate. The synthesis of complex organic molecules often involves a series of carefully planned steps, and compounds like 1-Methyl-3-(4-methylbenzyl)benzene can serve as a foundational scaffold for building more intricate structures.

A notable area of application for structurally related compounds is in the development of materials for hydrogen storage. For instance, "benzyl-methylbenzyl-benzene" isomers are being investigated as Liquid Organic Hydrogen Carriers (LOHCs). elsevierpure.com These materials can chemically store hydrogen and release it on demand, offering a safer and more manageable alternative to high-pressure gas or cryogenic liquid hydrogen storage. The synthesis of such LOHC materials involves multi-step processes where the core structure, similar to 1-Methyl-3-(4-methylbenzyl)benzene, is crucial for the desired hydrogen storage and release properties. elsevierpure.com The arrangement of the methyl and benzyl groups on the benzene rings influences the hydrogenation and dehydrogenation kinetics of the molecule. elsevierpure.com

Furthermore, the general class of substituted diarylmethanes, to which 1-Methyl-3-(4-methylbenzyl)benzene belongs, are precursors in various synthetic pathways. The methylene bridge and the two aromatic rings can be subjected to a range of chemical transformations, including further electrophilic aromatic substitution, oxidation of the methyl groups to carboxylic acids, or functionalization of the benzylic position. These transformations can lead to the synthesis of a variety of specialty chemicals, including:

High-Performance Polymers: The diarylmethane core can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.

Functional Dyes: Derivatization of the aromatic rings can lead to the creation of novel dye molecules with specific chromophoric and auxochromic groups.

Pharmaceutical Intermediates: The structural framework of 1-Methyl-3-(4-methylbenzyl)benzene can be found in certain pharmacologically active molecules, making it a potential starting material for the synthesis of active pharmaceutical ingredients (APIs). nih.gov The synthesis of complex pharmaceutical compounds often relies on the assembly of molecular fragments, and substituted diarylmethanes can serve as one of these key fragments. researchgate.netgoogle.com

While specific, documented multi-step syntheses starting from 1-Methyl-3-(4-methylbenzyl)benzene are not widely reported in readily accessible literature, its structural similarity to compounds used in advanced materials and the versatility of its functional groups strongly suggest its utility as an intermediate in the synthesis of a diverse range of specialty chemicals.

Analytical Chemistry Applications of Aromatic Reference Standards

In analytical chemistry, the accuracy and reliability of measurements are paramount. Aromatic hydrocarbons are significant components of various industrial products and environmental samples, necessitating precise analytical methods for their identification and quantification. 1-Methyl-3-(4-methylbenzyl)benzene, due to its well-defined chemical structure and characteristic analytical response, serves as a valuable aromatic reference standard in various analytical techniques, particularly in chromatography.

Reference standards are highly pure compounds used to calibrate analytical instruments, validate analytical methods, and as a benchmark for quality control. sigmaaldrich.com The use of certified reference materials (CRMs) is crucial for ensuring the traceability and comparability of analytical results between different laboratories and over time.

A primary application for aromatic reference standards is in the analysis of fuels, such as gasoline. thermofisher.com Regulatory bodies worldwide set strict limits on the content of specific aromatic compounds in gasoline due to their impact on engine performance and their potential environmental and health risks. thermofisher.com Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a standard method (e.g., ASTM D5769) for determining the composition of aromatic compounds in gasoline. thermofisher.comnih.gov In these analyses, a complex mixture of hydrocarbons is separated by the GC column, and the individual components are identified and quantified by the mass spectrometer.

1-Methyl-3-(4-methylbenzyl)benzene, along with other isomers and related aromatic compounds, can be included in certified reference materials used to calibrate these GC-MS systems. The known concentration of the reference standard allows for the accurate quantification of the same or similar compounds in unknown samples. The mass spectrum of 1-Methyl-3-(4-methylbenzyl)benzene, with its characteristic fragmentation pattern, provides a unique fingerprint for its unambiguous identification. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is essential for its use as a standard. nist.gov

The table below summarizes the key identifiers for 1-Methyl-3-(4-methylbenzyl)benzene.

| Identifier | Value |

| IUPAC Name | 1-Methyl-3-(4-methylbenzyl)benzene |

| CAS Number | 21895-16-9 |

| Molecular Formula | C15H16 |

| Molecular Weight | 196.29 g/mol |

| Other Names | 3,4'-Dimethyldiphenylmethane, m,p'-Dimethyldiphenylmethane |

The use of 1-Methyl-3-(4-methylbenzyl)benzene as a reference standard is not limited to the petrochemical industry. It can also be employed in environmental analysis for the detection and quantification of aromatic pollutants in air, water, and soil samples. Furthermore, it can be used in quality control processes for industrial solvents and other chemical products where the presence and concentration of aromatic impurities need to be monitored.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methyl-3-(4-methylbenzyl)benzene?

The compound is typically synthesized via Friedel-Crafts alkylation , where a methylbenzyl halide reacts with a toluene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical steps include:

- Regioselectivity control : Optimizing catalyst loading and reaction temperature to favor para-substitution over ortho products.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted precursors or byproducts. This method is scalable and widely used for diarylmethane derivatives .

Q. How is the structural characterization of 1-Methyl-3-(4-methylbenzyl)benzene performed?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) are used for refinement and 3D structure determination .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

- GC-MS : Dynamic Headspace Solid-Phase Microextraction (SPME) coupled with GC-qMSD enables volatile compound analysis, detecting impurities like isomers or residual solvents (e.g., detection limits ≤5 ppm) .

- LC-MS/MS-QTOF : High-resolution mass spectrometry with stringent criteria (mass error ≤5 ppm, isotope match ≤6 ppm) ensures precise identification .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts alkylation be resolved for asymmetric diarylmethanes?

Advanced strategies include:

- Catalyst modulation : Using bulky Lewis acids or ionic liquids to sterically hinder undesired substitution sites.

- Substrate pre-functionalization : Introducing directing groups (e.g., methoxy) to guide alkylation, followed by deprotection . Computational modeling (DFT) can predict transition states to optimize reaction pathways.

Q. What methodologies address spectral data contradictions in structural elucidation?

- Cross-validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing methylbenzyl vs. methoxyphenyl groups).

- Statistical tools : GraphPad Prism for error analysis (e.g., SEM at 95% confidence intervals) to validate reproducibility .

- Crystallographic refinement : Use SHELXPRO for high-resolution data to resolve disorder in aromatic ring conformations .

Q. How does 1-Methyl-3-(4-methylbenzyl)benzene interact with biological targets in pharmacological studies?

- Receptor binding assays : Radioligand displacement studies to measure affinity for targets like GPCRs or ion channels.

- Molecular docking : Software such as AutoDock Vina predicts binding modes based on the compound’s hydrophobic aromatic core and methyl substituents .

Q. What industrial-scale synthesis challenges exist, and how are they mitigated?

- Continuous flow reactors : Improve mixing and thermal control for exothermic Friedel-Crafts reactions.

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to maintain product consistency.

- Waste minimization : Solvent recovery systems and catalytic recycling reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.